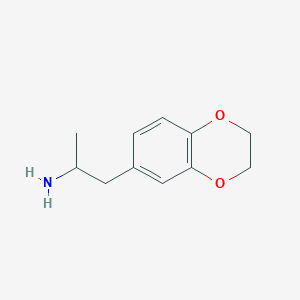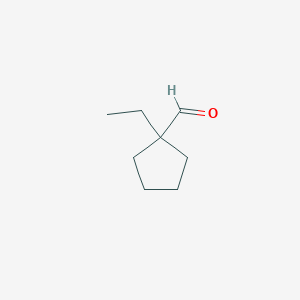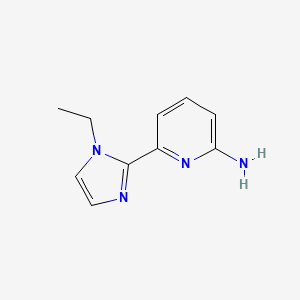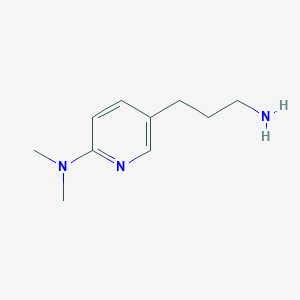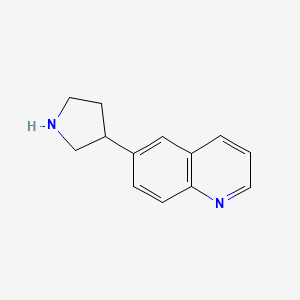
6-(Pyrrolidin-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of 6-(Pyrrolidin-3-yl)quinoline may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Pyrrolidin-3-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Nitroquinoline and halogenated quinoline from substitution .
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidin-3-yl)quinoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidin-3-yl)quinoline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.
Pyrrolidinylquinoline: A hybrid structure combining pyrrolidine and quinoline, similar to 6-(Pyrrolidin-3-yl)quinoline.
Uniqueness: this compound is unique due to its specific fusion of the pyrrolidine and quinoline rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a therapeutic agent and a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-10(12-5-7-14-9-12)3-4-13(11)15-6-1/h1-4,6,8,12,14H,5,7,9H2 |
InChI-Schlüssel |
GHQKQRPGSOSPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


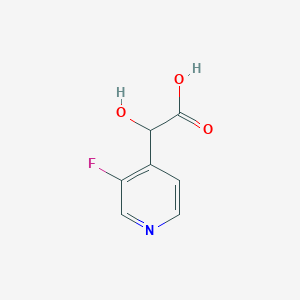
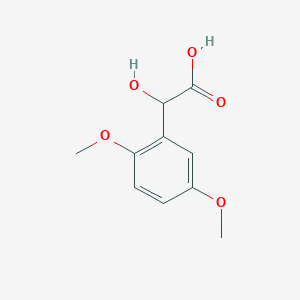
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)

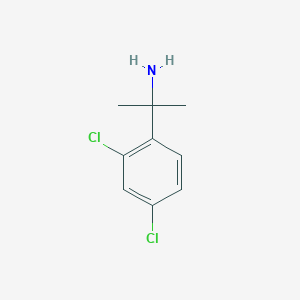
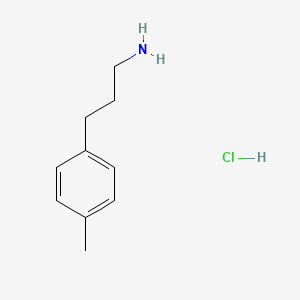
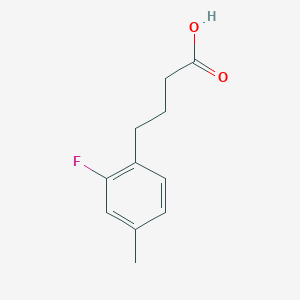
![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
